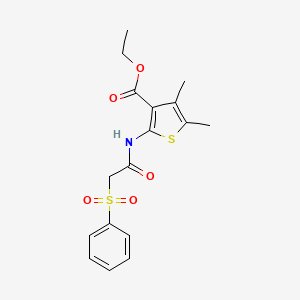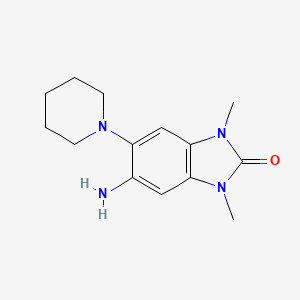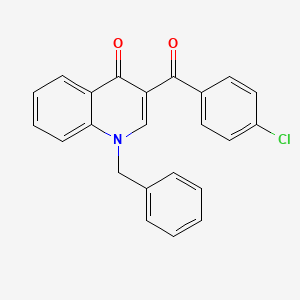
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. In neuroprotection, this compound 1 has been shown to reduce oxidative stress and inflammation in the brain. The antimicrobial activity of this compound 1 is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects, including the inhibition of specific enzymes, induction of apoptosis, reduction of oxidative stress and inflammation, and disruption of cell membranes in bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 1 in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the limited availability of this this compound, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 1. One direction is to further investigate its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Another direction is to explore its potential as a drug candidate and to optimize its pharmacological properties. Additionally, the synthesis method of this compound 1 can be further improved to increase its yield and reduce the cost of production.
Conclusion:
In conclusion, this compound 1 is a chemical this compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported to yield a high purity of the this compound, and it has been studied for its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. The mechanism of action of this compound 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. Compound 1 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of this compound 1, including further investigation of its potential applications and optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis method of 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 1 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with propargylamine, followed by the reaction with propargyl bromide and cyanogen bromide. The final product is obtained after purification using column chromatography. This method has been reported to yield a high purity of this compound 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(prop-2-en-1-yl)prop-2-enamide 1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of specific enzymes. In neuroprotection, this compound 1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In antimicrobial activity, this compound 1 has been reported to have activity against various bacteria and fungi.
Propriétés
IUPAC Name |
2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-5-17-15(18)12(10-16)8-11-3-4-13-14(9-11)20-7-6-19-13/h2-4,8-9H,1,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDFUVBUGZGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-{[(3,4-dimethylphenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)
![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971875.png)


![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2971884.png)